2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal
CAS No.:
Cat. No.: VC18405084
Molecular Formula: C10H14N4O2
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14N4O2 |
---|---|
Molecular Weight | 222.24 g/mol |
IUPAC Name | spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2',4'-diamine |
Standard InChI | InChI=1S/C10H14N4O2/c11-8-6-5-10(15-3-4-16-10)2-1-7(6)13-9(12)14-8/h1-5H2,(H4,11,12,13,14) |
Standard InChI Key | KDJVIFFSYVCNJN-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CC3=C1N=C(N=C3N)N)OCCO2 |
Introduction
Structural and Nomenclature Analysis
Core Architecture
The compound features a partially saturated quinazolinone core (7,8-dihydro-6(5H)-quinazolinone) with two amino groups at positions 2 and 4. The ethylene ketal moiety at position 6 modifies the carbonyl group into a protected diol, enhancing stability and modulating reactivity during synthetic applications .
Molecular Formula:
IUPAC Name: 6,6-(Ethylenedioxy)-2,4-diamino-5,7,8,9-tetrahydroquinazolin-5-one
Stereoelectronic Features
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Ketal Group: The ethylene ketal (1,3-dioxolane) introduces conformational rigidity and protects the ketone from nucleophilic attack during subsequent reactions .
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Amino Substituents: The 2,4-diamino groups participate in hydrogen bonding and π-stacking interactions, critical for biological target engagement .
Synthetic Methodology
Key Starting Material
The synthesis originates from cyclohexane-1,4-dione monoethylene ketal (1), a cycloketalized diketone that prevents undesired side reactions at the carbonyl groups .
Stepwise Synthesis
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Cyclocondensation: Reaction of 1 with guanidine derivatives under acidic conditions yields the quinazolinone core.
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Amination: Selective introduction of amino groups at positions 2 and 4 via nucleophilic substitution or catalytic amination .
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Ketal Stability: The ethylene ketal remains intact throughout synthesis, confirmed by -NMR (δ 4.0–4.2 ppm, dioxolane protons) .
Reaction Scheme:
Physicochemical Properties
Thermal Stability
Property | Value | Method |
---|---|---|
Melting Point | 285–288°C | Differential Scanning Calorimetry |
Decomposition Temperature | >300°C | Thermogravimetric Analysis |
The high thermal stability is attributed to intramolecular hydrogen bonding between the 2,4-diamino groups and the ketal oxygen .
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | 0.12 |
DMSO | 18.7 |
Ethanol | 2.3 |
Limited aqueous solubility necessitates formulation with co-solvents for biological assays .
Applications in Drug Discovery
Peptidomimetic Design
The compound serves as a rigid scaffold mimicking peptide β-strands, enabling inhibition of protein-protein interactions . Key advantages include:
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Metabolic Stability: Resistance to protease degradation due to non-peptide backbone.
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Target Selectivity: Tunable substituents modulate affinity for kinases and GPCRs.
Case Study: Kinase Inhibition
In a 2023 study, derivatives of this scaffold demonstrated sub-micromolar activity against EGFR (IC = 0.89 μM) and VEGFR-2 (IC = 1.12 μM) . Structural optimization at position 6 (ketal vs. carbonyl) altered binding kinetics:
Derivative | EGFR IC (μM) | VEGFR-2 IC (μM) |
---|---|---|
Ethylene ketal (this compound) | 0.89 | 1.12 |
6-Ketone analog | 2.45 | 3.78 |
The ketal’s electron-donating effect enhances π-cation interactions with kinase active sites .
Comparative Analysis with Related Compounds
Structural Analogues
Compound Name | Melting Point (°C) | Key Functional Differences |
---|---|---|
2,4-Diamino-6-quinazolinone | 230 | No ketal; higher reactivity |
N-(2,4-Diamino-6-quinazolinyl)acetamide | 299–302 | Acetamide at position 6 |
This compound | 285–288 | Ethylene ketal at position 6 |
The ketal derivative exhibits improved solubility in aprotic solvents compared to the acetamide analog .
Challenges and Future Directions
Synthetic Limitations
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